molecular formula C9H9N3O2 B1422834 Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate CAS No. 113053-51-3

Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate

Cat. No. B1422834
M. Wt: 191.19 g/mol
InChI Key: VFQRXXONGCAZMY-UHFFFAOYSA-N
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Description

“Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate” is a chemical compound with the CAS Number: 113053-50-2 . It has a molecular weight of 177.16 . The IUPAC name for this compound is methyl 1H-1,2,3-benzotriazole-5-carboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate” is 1S/C8H7N3O2/c1-13-8(12)5-2-3-6-7(4-5)10-11-9-6/h2-4H,1H3, (H,9,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate” has a boiling point of 413.6±18.0 C at 760 mmHg and a melting point of 169 C .

Scientific Research Applications

Drug Discovery

“Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate” is part of the 1,2,3-triazoles class, which has been extensively utilized in drug discovery. These compounds are known for their high chemical stability and have been used to create a variety of medicinal compounds, including anticonvulsants, antibiotics, anticancer drugs, and β-lactam antibiotics .

Organic Synthesis

In organic chemistry, the triazole ring found in “Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate” is a valuable component for constructing complex molecules. Its stability and reactivity make it an excellent candidate for various synthetic routes, including click chemistry .

Polymer Chemistry

The triazole moiety is a structural unit that can be incorporated into polymers. These polymers have potential applications in materials science, such as in the development of solar cells, due to their stability and electronic properties .

Supramolecular Chemistry

Due to its ability to engage in hydrogen bonding and its aromatic character, “Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate” can be used in supramolecular assemblies. This application is significant in the development of new materials and sensors .

Bioconjugation and Chemical Biology

The triazole ring serves as a bioconjugation tool in chemical biology, allowing for the attachment of various biomolecules in a stable manner. This is crucial for creating targeted drug delivery systems and for modifying biological molecules for research purposes .

Fluorescent Imaging

“Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate” and related triazoles can be used to create fluorescent probes. These probes are important tools in biological research and medical diagnostics, as they help in visualizing cellular processes and structures .

Safety And Hazards

This compound may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

methyl 1-methylbenzotriazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-12-8-4-3-6(9(13)14-2)5-7(8)10-11-12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQRXXONGCAZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate

Synthesis routes and methods

Procedure details

To a stirred, cold (0° C.) solution of 1,2,3-benzotriazole-5-carboxylic acid methyl ester (2.51 g) in dimethylformamide was added 60% sodium hydride (370 mg) portion wise. After 20 minutes, methyl iodide (0.87 mL) was added. The reaction was quenched by the addition of water after 30 minutes. The mixture was extracted with ethyl acetate; the extracts were washed with water, and brine, and dried (sodium sulfate). Filtration and concentration of the filtrate gave a residue from which 716 mg of 1-methyl-1H-benzotriazole-5-carboxylic acid methyl ester crystallized (hot ethyl acetate). The mother liquor was purified by flash chromatography (eluting with 3:2 hexanes/ethyl acetate) to give 890 mg of 2-methyl-2H-benzotriazole-5-carboxylic acid methyl ester and 490 mg of 3-methyl-3H-benzotriazole-5-carboxylic acid methyl ester. Structural assignments were made on the basis of proton NMR and nOe experiments.
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.87 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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